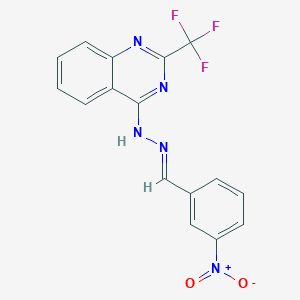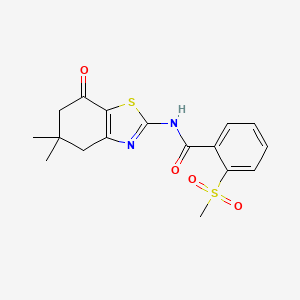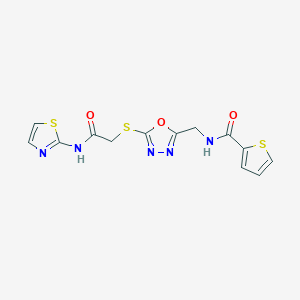
N-(2-Oxo-2-(2-phenoxyphenylamino)ethyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-Oxo-2-(2-phenoxyphenylamino)ethyl)-1-naphthamide” is a complex organic compound. It contains a naphthamide group, a phenoxyphenylamino group, and an ethyl group attached to a carbonyl group . These functional groups suggest that this compound could have interesting chemical and physical properties, and potentially useful biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the naphthamide group, the introduction of the phenoxyphenylamino group, and the attachment of these groups via an ethyl linker . The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (in the naphthamide and phenoxyphenylamino groups) could contribute to the compound’s stability and may influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur . The compound’s reactivity could be influenced by factors such as the presence of the carbonyl group, which is often involved in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure . For example, the presence of aromatic rings could contribute to its stability, while the carbonyl group could influence its polarity .Applications De Recherche Scientifique
Photo-induced Ring-Opening Reactions
Naphthamide derivatives, such as N-(2-chloroethyl)-2-naphthamide and N-(2-bromoethyl)-2-naphthamide, can be generated through photo-induced ring-opening reactions of naphthoyl aziridine in halogenated hydrocarbons. This process highlights the potential of naphthamide compounds in photochemical applications (Nishimoto, Izukawa, & Kagiya, 1982).
Synthesis and Structure of Isomeric Enaminones
Enaminones derived from reactions involving naphthylamine demonstrate the versatility of naphthamide structures in synthesizing complex organic compounds. These structures, obtained through interactions with various reagents, exhibit diverse tautomeric forms and are characterized by strong intramolecular hydrogen bonds (Brbot-Šaranović, Pavlović, Vrdoljak, & Cindrić, 2001).
Carboxylation with Metal Alkyl Carbonates
Naphthamide structures can be synthesized through the carboxylation of hydroxyarens using alkali metal salts. This method represents an efficient way to produce compounds with various biological activities, including antibacterial properties (Suerbaev, Aldabergenov, & Kudaibergenov, 2015).
Fluorescence Spectral Studies with Bovine Serum Albumin
Fluorescence studies involving compounds similar to N-(2-Oxo-2-(2-phenoxyphenylamino)ethyl)-1-naphthamide have been conducted to understand their interaction with proteins like Bovine Serum Albumin. These studies are crucial for understanding the bioactivity and potential therapeutic applications of naphthamide compounds (Ghosh, Rathi, & Arora, 2016).
Hepatic Microsomal Metabolism
Research on similar naphthylamine compounds, like N-phenyl-2-naphthylamine, provides insights into the hepatic microsomal metabolism of naphthamide derivatives. This understanding is crucial for assessing the potential toxicity and metabolic pathways of these compounds in biological systems (Anderson, Mitchum, & Beland, 1982).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-oxo-2-(2-phenoxyanilino)ethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c28-24(17-26-25(29)21-14-8-10-18-9-4-5-13-20(18)21)27-22-15-6-7-16-23(22)30-19-11-2-1-3-12-19/h1-16H,17H2,(H,26,29)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPRLRLXDBSLET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Oxo-2-(2-phenoxyphenylamino)ethyl)-1-naphthamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-methoxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2380382.png)
![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2380384.png)

![2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2380387.png)
![3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B2380390.png)
![Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2380391.png)





![N-(4-chlorophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2380403.png)

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2380405.png)